molecular formula C10H11NO3 B1600227 2,4-Dimethoxybenzyl isocyanate CAS No. 93489-13-5

2,4-Dimethoxybenzyl isocyanate

Cat. No.: B1600227
CAS No.: 93489-13-5
M. Wt: 193.2 g/mol
InChI Key: HDLWLDXVEAXTMM-UHFFFAOYSA-N
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Description

2,4-Dimethoxybenzyl isocyanate is an organic compound with the molecular formula (H₃CO)₂C₆H₃CH₂NCO. It is characterized by the presence of an isocyanate functional group (−N=C=O) attached to a benzyl ring substituted with two methoxy groups at the 2 and 4 positions. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethoxybenzyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2,4-dimethoxybenzylamine with phosgene (COCl₂) to form the isocyanate. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to yield the desired isocyanate .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of phosgene due to its efficiency in forming isocyanates. due to the hazardous nature of phosgene, alternative methods such as the use of oxalyl chloride have been explored to improve safety .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxybenzyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,4-dimethoxybenzyl isocyanate involves its reactivity as an electrophile. The isocyanate group (−N=C=O) reacts with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages. This reactivity is exploited in various applications, including polymer synthesis and biomolecule modification .

Comparison with Similar Compounds

  • 2,4-Dimethoxyphenyl isocyanate
  • 4-Methoxybenzyl isocyanate
  • Benzyl isocyanate
  • 3,5-Dimethoxyphenyl isocyanate

Comparison: 2,4-Dimethoxybenzyl isocyanate is unique due to the presence of two methoxy groups on the benzyl ring, which can influence its reactivity and solubility compared to other isocyanates. For example, 2,4-dimethoxyphenyl isocyanate lacks the benzyl group, which can affect its steric and electronic properties .

Properties

IUPAC Name

1-(isocyanatomethyl)-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-9-4-3-8(6-11-7-12)10(5-9)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLWLDXVEAXTMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN=C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460140
Record name 2,4-DIMETHOXYBENZYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93489-13-5
Record name 1-(Isocyanatomethyl)-2,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93489-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-DIMETHOXYBENZYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(isocyanatomethyl)-2,4-dimethoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 2,4-dimethoxyphenylacetic acid (3.92 g, 20 mmol) in dry toluene (100 mL) was added dry triethylamine (2.93 mL, 4.2 mmol) and diphenyl phosphorylazide (4.31 mL, 4 mmol). The mixture was stirred at room temperature for 0.5 hours, and then heated at reflux for a further 3 hours. After cooling, the mixture was concentrated under reduced pressure and purified by distillation using an oil pump to give 2,4-dimethoxybenzyl isocyanate (2.31 g, 60%). IR vmax/cm−1 2243.
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
2.93 mL
Type
reactant
Reaction Step One
Quantity
4.31 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dimethoxybenzyl isocyanate
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2,4-Dimethoxybenzyl isocyanate
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2,4-Dimethoxybenzyl isocyanate
Reactant of Route 4
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2,4-Dimethoxybenzyl isocyanate
Reactant of Route 5
2,4-Dimethoxybenzyl isocyanate
Reactant of Route 6
Reactant of Route 6
2,4-Dimethoxybenzyl isocyanate

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